molecular formula C24H16N2 B14597829 Benzo[f]quinazoline, 1,3-diphenyl- CAS No. 60708-99-8

Benzo[f]quinazoline, 1,3-diphenyl-

Cat. No.: B14597829
CAS No.: 60708-99-8
M. Wt: 332.4 g/mol
InChI Key: ARTPEPAZKUDFCT-UHFFFAOYSA-N
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Description

Benzo[f]quinazoline, 1,3-diphenyl- is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[f]quinazoline, 1,3-diphenyl- can be achieved through various methods. One common approach involves the Aza-reaction, which includes the coupling of imine and electron-rich alkene . Another method is the Microwave-assisted reaction, which accelerates the reaction process and improves yields . Metal-catalyzed reactions, such as those involving transition metals, are also employed to synthesize quinazoline derivatives .

Industrial Production Methods

Industrial production of Benzo[f]quinazoline, 1,3-diphenyl- often involves large-scale synthesis using metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. The use of phase-transfer catalysis and ultrasound-promoted reactions are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinazoline, 1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions often involve the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents . Reduction reactions can be carried out using reducing agents such as sodium borohydride .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, MCPBA

    Reduction: Sodium borohydride

    Substitution: Various nucleophiles and electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinazoline N-oxides, while reduction reactions can produce reduced quinazoline derivatives .

Comparison with Similar Compounds

Benzo[f]quinazoline, 1,3-diphenyl- is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include quinazolinone derivatives such as erlotinib, gefitinib, and lapatinib, which are used as anticancer agents . While these compounds share a similar core structure, Benzo[f]quinazoline, 1,3-diphenyl- exhibits distinct pharmacological properties that make it a valuable compound for further research and development .

Conclusion

Benzo[f]quinazoline, 1,3-diphenyl- is a versatile compound with significant potential in various scientific fields. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable subject for ongoing research. As scientists continue to explore its properties and applications, it is likely that new and innovative uses for this compound will be discovered.

Properties

CAS No.

60708-99-8

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

IUPAC Name

1,3-diphenylbenzo[f]quinazoline

InChI

InChI=1S/C24H16N2/c1-3-10-18(11-4-1)23-22-20-14-8-7-9-17(20)15-16-21(22)25-24(26-23)19-12-5-2-6-13-19/h1-16H

InChI Key

ARTPEPAZKUDFCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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